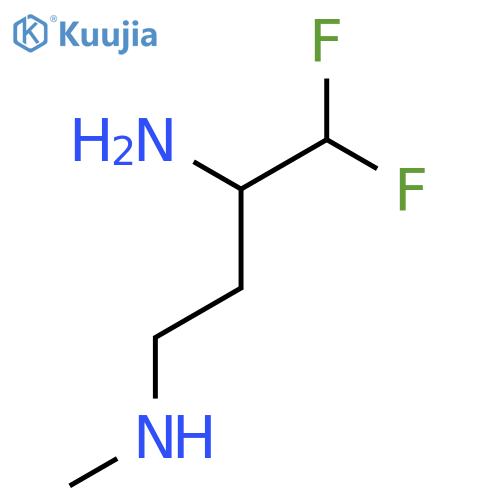Cas no 2138427-20-8 ((3-Amino-4,4-difluorobutyl)(methyl)amine)
3-アミノ-4,4-ジフルオロブチル(メチル)アミンは、フッ素置換基を有するアミン化合物です。分子内に2つのフッ素原子とアミン基を併せ持つことが特徴で、高い反応性と選択性を示します。特に、医薬品中間体や農薬合成における重要な構築ブロックとして利用可能です。フッ素原子の導入により、代謝安定性の向上や脂溶性の調節が期待できます。また、メチルアミン部位はさらなる誘導体化のための反応点を提供します。有機合成化学において、多様な官能基変換への適応性が利点です。

2138427-20-8 structure
商品名:(3-Amino-4,4-difluorobutyl)(methyl)amine
(3-Amino-4,4-difluorobutyl)(methyl)amine 化学的及び物理的性質
名前と識別子
-
- EN300-701289
- (3-amino-4,4-difluorobutyl)(methyl)amine
- 2138427-20-8
- (3-Amino-4,4-difluorobutyl)(methyl)amine
-
- インチ: 1S/C5H12F2N2/c1-9-3-2-4(8)5(6)7/h4-5,9H,2-3,8H2,1H3
- InChIKey: POYCWCSNFLBKLV-UHFFFAOYSA-N
- ほほえんだ: FC(C(CCNC)N)F
計算された属性
- せいみつぶんしりょう: 138.09685472g/mol
- どういたいしつりょう: 138.09685472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 68
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38Ų
(3-Amino-4,4-difluorobutyl)(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701289-0.5g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
| Enamine | EN300-701289-5.0g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
| Enamine | EN300-701289-1.0g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-701289-0.05g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
| Enamine | EN300-701289-0.25g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
| Enamine | EN300-701289-10.0g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
| Enamine | EN300-701289-2.5g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
| Enamine | EN300-701289-0.1g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.1g |
$741.0 | 2025-03-12 |
(3-Amino-4,4-difluorobutyl)(methyl)amine 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
2138427-20-8 ((3-Amino-4,4-difluorobutyl)(methyl)amine) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
